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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the discontinued investigational oral IL-17A
inhibitor, Navepdekinra (formerly DC-806), against established biologic therapies for
moderate-to-severe plaque psoriasis. Due to the cessation of its development, publicly
available data for Navepdekinra is limited to Phase 1 clinical trials. This document aims to
contextualize its potential by juxtaposing its early clinical results with the robust, long-term
efficacy and safety data of approved biologics.

Executive Summary

Navepdekinra was a novel, orally administered small molecule designed to inhibit Interleukin-
17A (IL-17A), a key cytokine in the pathogenesis of psoriasis.[1] Early clinical data suggested a
favorable safety profile and a dose-dependent reduction in psoriasis severity.[2][3][4] However,
its development was discontinued, leaving its ultimate therapeutic potential unevaluated in
later-phase trials.[1] This guide serves as a hypothetical benchmarking exercise, utilizing the
limited Navepdekinra data alongside comprehensive data from established IL-17 inhibitors
(Secukinumab, Ixekizumab, Bimekizumab), an IL-12/23 inhibitor (Ustekinumab), and an oral
TYK2 inhibitor (Deucravacitinib).

Mechanism of Action: Targeting the IL-17 Pathway
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The IL-23/IL-17 axis is a cornerstone of psoriasis pathology. IL-23, produced by dendritic cells,
stimulates Th17 cells to release IL-17A. IL-17A then acts on keratinocytes, promoting the
hyperproliferation and inflammation characteristic of psoriatic plaques. Navepdekinra, as a
small molecule inhibitor of IL-17A, was designed to interrupt this signaling cascade. This
mechanism is shared by the monoclonal antibodies Secukinumab, Ixekizumab, and

Bimekizumab, which also target IL-17A or its receptor.

Caption: IL-17 Signaling Pathway in Psoriasis.

Comparative Efficacy Data

The following tables summarize key efficacy endpoints from Phase 3 clinical trials of
established biologics and the limited Phase 1 data for Navepdekinra. The primary endpoint in
most psoriasis trials is the Psoriasis Area and Severity Index (PASI), with PASI 75, PASI 90,
and PASI 100 representing a 75%, 90%, and 100% reduction in the score from baseline,
respectively.

Table 1: Efficacy of Navepdekinra and Established Biologics in Moderate-to-Severe Plaque
Psoriasis (Investigator-Reported Outcomes)
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Drug Trial Primary PASI 75 PASI 90 PASI 100
ria
(Class) Endpoint Response Response Response

43.7% mean

Navepdekinra PASI
(Oral IL-17A Phase 1c reduction @ N/A N/A N/A
Inhibitor) 4 weeks (800

mg BID)

Secukinumab
81.6% (300 59.2% (300 28.6% (300

(IL-17A ERASURE Week 12 ) ) )

m m m
Inhibitor) 9 9 g
Ixekizumab

90% (80 mg 71% (80 mg 41% (80 mg
(IL-27A UNCOVER-2  Week 12

- Q2wW) Q2wW) Q2wW)

Inhibitor)

Bimekizumab
86% (320 mg 61% (320 mg

(IL-17A/F BE SURE Week 16 N/A
- Q4Ww) Q4Ww)

Inhibitor)

Ustekinumab
67.1% (45

(IL-12/23 PHOENIX 1 Week 12 ) N/A N/A
m

Inhibitor) g

Deucravacitin

) POETYK 58.7% (6 mg

ib (Oral TYK2 Week 16 N/A N/A

PSO-1 QD)

Inhibitor)

Note: Data for established biologics are from their respective pivotal Phase 3 trials.
Navepdekinra data is from a small Phase 1c cohort and represents the mean PASI reduction,
not the proportion of responders. Direct comparisons are therefore not appropriate.

Comparative Safety Data

The safety profiles of biologic therapies are a critical consideration. The table below provides a
high-level overview of common adverse events associated with each drug class.

Table 2: Overview of Safety Profiles
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Drug (Class)

Common Adverse Events

Serious Adverse Events of
Note

Navepdekinra (Oral IL-17A
Inhibitor)

Headache, Nausea (mild)

No serious adverse events

reported in Phase 1

IL-17 Inhibitors (Secukinumab,

Ixekizumab, Bimekizumab)

Nasopharyngitis, Upper
respiratory tract infection,
Injection site reactions, Oral

candidiasis

Inflammatory bowel disease

(new onset or exacerbation)

IL-12/23 Inhibitors
(Ustekinumab)

Nasopharyngitis, Upper
respiratory tract infection,

Headache, Fatigue

Major adverse cardiovascular
events (MACE) have been
monitored, but a direct causal

link is not firmly established.

Oral TYK2 Inhibitors

(Deucravacitinib)

Nasopharyngitis, Upper
respiratory tract infection,

Headache, Diarrhea

Potential risks related to JAK
inhibition are a consideration,
though deucravacitinib is a
selective TYK2 inhibitor.

Experimental Protocols

The data for the established biologics presented in this guide were generated from large-scale,

randomized, double-blind, placebo-controlled Phase 3 clinical trials. A typical experimental

workflow for such a trial is outlined below.

Key Methodologies in Pivotal Psoriasis Trials:

» Study Design: Multicenter, randomized, double-blind, placebo-controlled trials are the gold

standard. Patients are typically randomized to receive the investigational drug at one or more

dose levels, a placebo, or an active comparator.

o Patient Population: Adults with moderate-to-severe plaque psoriasis, defined by a baseline

PASI score = 12, a static Physician's Global Assessment (sPGA) score = 3, and body surface

area (BSA) involvement > 10%.

e Endpoints:
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o Primary Endpoints: Co-primary endpoints are often the proportion of patients achieving
PASI 75 and the proportion of patients achieving an sSPGA score of O (clear) or 1 (almost
clear) at a specified time point (e.g., week 12 or 16).

o Secondary Endpoints: Include the proportion of patients achieving PASI 90 and PASI 100,
improvements in health-related quality of life (e.g., Dermatology Life Quality Index - DLQI),
and efficacy in difficult-to-treat areas like the scalp, nails, and palms/soles.

o Safety Assessments: Monitoring and recording of all adverse events (AES), serious adverse
events (SAEs), and laboratory abnormalities throughout the study period.

Caption: Typical Phase 3 Clinical Trial Workflow.

Conclusion

While the development of Navepdekinra has been discontinued, its mechanism as an oral IL-
17A inhibitor represented a promising therapeutic approach. The limited Phase 1 data
suggested biologic activity and a favorable short-term safety profile. For a comprehensive
evaluation of its potential, Navepdekinra would have required successful completion of Phase
2 and 3 trials to generate robust, comparative data against the highly effective established
biologics that have transformed the treatment landscape for psoriasis. This guide provides a
framework for how such a comparison would be structured, highlighting the rigorous data
requirements for new therapies in this competitive field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. Navepdekinra - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
e 2. biopharmadive.com [biopharmadive.com]

o 3. DICE Reports Positive Data From Phase 1 DC-806 Trial For Psoriasis; Stock Surges In
Pre Market | Nasdaq [nasdag.com]

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b15569447?utm_src=pdf-body
https://www.benchchem.com/product/b15569447?utm_src=pdf-body
https://www.benchchem.com/product/b15569447?utm_src=pdf-custom-synthesis
https://synapse.patsnap.com/drug/dc7711cd550446f3951c91531f15fc4d
https://www.biopharmadive.com/news/dice-therapeutics-phase-1-psoriasis-IL17/633828/
https://www.nasdaq.com/articles/dice-reports-positive-data-from-phase-1-dc-806-trial-for-psoriasis-stock-surges-in-pre
https://www.nasdaq.com/articles/dice-reports-positive-data-from-phase-1-dc-806-trial-for-psoriasis-stock-surges-in-pre
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

e 4. DICE Therapeutics Announces Positive Topline Data from Phase 1 Clinical Trial of Lead
Oral IL-17 Antagonist, DC-806, for Psoriasis - BioSpace [biospace.com]

 To cite this document: BenchChem. [Benchmarking Navepdekinra: A Comparative Analysis
Against Established Biologics for Psoriasis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1556944 7#benchmarking-navepdekinra-against-
established-biologics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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